Ilmofosine

Description

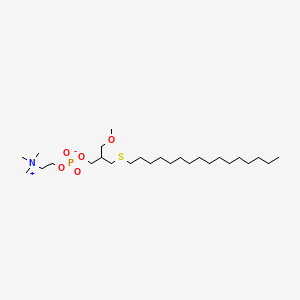

Structure

2D Structure

Properties

IUPAC Name |

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDPKNSRBCSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049008 | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83519-04-4 | |

| Record name | Ilmofosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83519-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilmofosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ilmofosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILMOFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Ilmofosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilmofosine (BM 41.440) is a synthetic thioether phospholipid analogue that has demonstrated notable cytotoxic and cytostatic effects against a range of cancer cell lines and in preclinical tumor models. As a member of the alkylphospholipid class of compounds, its mechanism of action deviates from traditional cytotoxic agents that target DNA synthesis. Instead, this compound primarily exerts its effects through the modulation of cellular signaling pathways, most notably through the inhibition of Protein Kinase C (PKC). This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Development

This compound, chemically known as 1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine, was developed as a novel anti-cancer agent. It belongs to a class of synthetic ether lipid derivatives of lysophosphatidylcholine. Preclinical studies have demonstrated its antineoplastic and antimetastatic properties at various oral doses.[1] Furthermore, this compound has shown synergistic antitumor effects when used in combination with other chemotherapeutic agents like cyclophosphamide and cisplatin in vivo.[1]

Chemical Synthesis

A plausible synthetic route for this compound would involve the following key transformations:

-

Introduction of the Thioether Linkage: Reaction of a protected glycerol derivative with hexadecanethiol.

-

Introduction of the Methoxyethyl Group: Etherification of the C-2 hydroxyl group of the glycerol backbone.

-

Phosphorylation: Introduction of the phosphocholine headgroup at the C-3 position.

A generalized experimental workflow for the synthesis is depicted below.

Mechanism of Action

This compound's primary mechanism of antitumor activity is attributed to its ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[4] The inhibition of PKC by sphingosine, a structurally related lipid, has been shown to involve the neutralization of lipid charge, thereby preventing the interaction of PKC and its substrates with the cell membrane.[4] This disruption of PKC-mediated signaling can lead to the induction of apoptosis and cell cycle arrest.

Impact on Key Signaling Pathways

While direct studies on this compound's effects on the Ras-Raf-MAPK and PI3K-Akt pathways are limited, the broader class of alkylphospholipids, to which this compound belongs, is known to modulate these critical cancer-related signaling cascades.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5][6][7][8] Perifosine, another alkylphospholipid, has been shown to inhibit Akt activation, leading to antitumor activity.[9] It is highly probable that this compound shares this mechanism of inhibiting the PI3K/Akt survival pathway.

-

Ras-Raf-MAPK Pathway: The Ras-Raf-MAPK pathway is another crucial signaling cascade that controls cell growth and differentiation and is frequently mutated in various cancers.[10][11][12][13] While direct inhibition of this pathway by this compound has not been extensively documented, the interplay between the PI3K/Akt and MAPK pathways is well-established. Inhibition of the PI3K/Akt pathway can lead to feedback activation of the MAPK pathway, a factor to consider in therapeutic strategies.

The proposed mechanism of action involving these pathways is illustrated below.

Preclinical and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~2 | [14] |

| A549 | Non-small-cell Lung Adenocarcinoma | 8-10 | [14] |

| A427 | Large Cell Lung Carcinoma | ~20 | [14] |

In Vivo Antitumor Activity

In vivo studies in murine models of fibrosarcoma and Lewis-lung carcinoma have shown that this compound possesses both antineoplastic and antimetastatic properties when administered orally at doses ranging from 0.625 to 40 mg/kg/day.[1]

Clinical Trials

This compound has undergone Phase I and Phase II clinical trials.

Phase I Trials:

A Phase I trial of this compound administered as a weekly 2-hour infusion established a recommended Phase II dose of 450 mg/m². The dose-limiting toxicity was primarily gastrointestinal, including nausea, vomiting, and diarrhea.[15] Another Phase I study using a 24-hour infusion schedule found that the dose-limiting toxicity at 800 mg/m² was severe abdominal pain.[16]

| Trial Design | Dose Escalation | Dose-Limiting Toxicity | Recommended Phase II Dose | Reference |

| Weekly 2-hour infusion | 12 to 650 mg/m² | Gastrointestinal (nausea, vomiting, diarrhea) at 650 mg/m² | 450 mg/m² | [15] |

| Weekly 24-hour infusion | 550 to 800 mg/m² | Severe abdominal pain at 800 mg/m² | Not established in this study | [16] |

Phase II Trial:

A Phase II trial of this compound in patients with non-small cell bronchogenic carcinoma, using a continuous infusion for 5 days at a dose of 300 mg/m²/day, did not show any tumor regressions in 14 evaluable patients.[17] The study concluded that this compound was inactive in this tumor type at the tested dose and schedule.[17]

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content. A detailed protocol for this assay is as follows:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[18][19]

Western Blot Analysis for Signaling Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following treatment with this compound.

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20][21][22][23]

Conclusion

This compound is a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of Protein Kinase C and the modulation of key cell signaling pathways. While early clinical trials have shown some limitations, its unique mode of action warrants further investigation, potentially in combination with other targeted therapies or in specific cancer subtypes where its mechanism is most relevant. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this compound and other alkylphospholipid-based therapeutics.

References

- 1. In vivo antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]

- 10. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Phase I and pharmacokinetic study of the cytotoxic ether lipid this compound administered by weekly two-hour infusion in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I trial of this compound as a 24 hour infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase II trial of this compound in non-small cell bronchogenic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]

- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Ilmofosine: A Synthetic Alkyllysophospholipid Analog for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) is a synthetic analog of lysophosphatidylcholine, belonging to the class of alkyllysophospholipids (ALPs). Unlike traditional chemotherapeutic agents that target DNA synthesis, this compound and other ALPs exert their antineoplastic effects primarily by interacting with cell membranes and modulating critical signal transduction pathways. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its cytotoxic activity against various cancer cell lines, and outlining key experimental protocols for its evaluation. The guide also includes visualizations of the signaling pathways affected by this compound and typical experimental workflows to facilitate a deeper understanding of its preclinical and clinical development.

Introduction

Alkyllysophospholipids represent a unique class of anti-cancer agents that do not directly interact with cellular DNA.[1][2] Instead, their primary mode of action involves the perturbation of cell membrane integrity and the modulation of key signaling cascades that regulate cell proliferation, survival, and apoptosis.[2][3] this compound, a thioether-containing ALP, has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models, leading to its investigation in clinical trials.[4][5] This document serves as a technical resource for researchers and drug development professionals, consolidating available data on this compound's biological activity and providing detailed methodologies for its study.

Mechanism of Action

The primary mechanism of action of this compound and other ALPs is their interference with cellular signal transduction pathways, rather than direct DNA damage.[6] This distinct mechanism makes them an interesting class of compounds, potentially effective against tumors resistant to conventional chemotherapy and radiation.

Interference with Phospholipid Metabolism and Membrane Integrity

As a lysophosphatidylcholine analog, this compound can be incorporated into cellular membranes, altering their fluidity and the function of membrane-associated proteins. This disruption of the membrane architecture is believed to be a key initiating event in its cytotoxic cascade.

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways implicated in cancer cell growth and survival.

-

Protein Kinase C (PKC) Inhibition: this compound is recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The inhibition of specific PKC isoforms can disrupt downstream signaling events that promote tumor growth.

-

Phospholipase C (PLC) Pathway: ALPs are known to interfere with the Phospholipase C (PLC) signaling cascade.[6] PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate PKC. By disrupting this pathway, this compound can interfere with a wide range of cellular responses.

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. Some ALPs have been shown to inhibit Akt phosphorylation, a key activation step in this pathway.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the ERK and JNK pathways, is another crucial signaling route that governs cell fate. There is evidence to suggest that ALPs can also modulate the activity of this pathway.

The culmination of these molecular interactions is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, while often sparing normal, non-proliferating cells.

Quantitative Data: In Vitro Cytotoxicity

It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.

| Cancer Type | Reported Activity / IC50 Range | Citation(s) |

| Non-Small Cell Lung Cancer | Concentration-dependent inhibition | [1] |

| Breast Cancer | Concentration-dependent inhibition | [1] |

| Colorectal Cancer | Concentration-dependent inhibition | [1] |

| Ovarian Cancer | Concentration-dependent inhibition | [1] |

| Renal Cell Cancer | Concentration-dependent inhibition | [1] |

| Melanoma | Concentration-dependent inhibition | [1] |

Note: The table above provides a qualitative summary based on available literature. Specific IC50 values for this compound are not consistently reported in a tabular format across multiple publications.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound.

In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Tetrazolium Salt: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a desired time period. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C in ethanol.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways reported to be affected by this compound.

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of this compound's anticancer activity.

Caption: Standard workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical progression from this compound's interaction with the cell to the induction of cell death.

Caption: Logical flow of this compound's mechanism of action.

In Vivo and Clinical Studies

This compound has been evaluated in preclinical in vivo models and has progressed to clinical trials.

Preclinical In Vivo Studies

In vivo studies have demonstrated the antitumor activity of this compound in various tumor models, including methylcholanthrene-induced fibrosarcoma and the 3Lewis-lung carcinoma model.[5] These studies have shown that this compound can inhibit tumor growth and metastasis when administered orally.[5]

Typical In Vivo Study Design:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are often used for xenograft studies with human cancer cell lines. Syngeneic models in immunocompetent mice can also be employed.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules.

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Clinical Trials

This compound has been investigated in Phase I and Phase II clinical trials.

-

Phase I Trials: These studies focused on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.[6] Dose-limiting toxicities were primarily gastrointestinal.[6]

-

Phase II Trials: Phase II studies evaluated the efficacy of this compound in specific cancer types, such as non-small cell lung cancer.[7]

Conclusion

This compound is a synthetic alkyllysophospholipid analog with a distinct mechanism of action that involves the modulation of cellular signaling pathways rather than direct DNA damage. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines has made it a subject of preclinical and clinical interest. This technical guide provides a foundational understanding of this compound's biological activities and the experimental approaches used for its evaluation. Further research is warranted to fully elucidate its complex mechanism of action and to identify patient populations that may derive the most benefit from this therapeutic agent.

References

- 1. Preclinical activity of this compound against human tumor colony forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. In vivo antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Ilmofosine and Its Putative Role in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine is a synthetic thioether phospholipid derivative belonging to the class of alkylphospholipids, which have demonstrated antineoplastic properties.[1] While research on the specific molecular mechanisms of this compound is limited, the broader class of alkylphospholipids, including edelfosine, miltefosine, and perifosine, has been shown to exert its cytotoxic effects through the modulation of key signal transduction pathways. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms based on the well-documented activities of its structural analogs. The primary signaling cascades implicated in the anticancer effects of alkylphospholipids are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.[2] This document provides an in-depth overview of these pathways, details relevant experimental protocols for their study, and presents quantitative data from related compounds to serve as a reference for future research into this compound.

Introduction to this compound and Alkylphospholipids

This compound is a synthetic alkyl lysophospholipid analog with demonstrated cytostatic and cytotoxic activity against various tumor models in vitro and in vivo.[3][4] Unlike conventional chemotherapeutic agents that target DNA, alkylphospholipids primarily act on cell membranes, where they can accumulate and interfere with lipid metabolism and signal transduction.[5] This class of compounds is known to selectively induce apoptosis in tumor cells while sparing healthy cells.[1] The mechanism of action for alkylphospholipids is believed to involve their integration into the cell membrane, which alters membrane fluidity and the function of membrane-associated proteins, including receptors and signaling enzymes.

Core Signal Transduction Pathways Modulated by Alkylphospholipids

Based on studies of related compounds like edelfosine and perifosine, this compound is hypothesized to impact two central signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers.[7] Alkylphospholipids have been shown to inhibit this pathway at the level of Akt (also known as Protein Kinase B).[8]

Mechanism of Inhibition:

Alkylphospholipids are thought to prevent the translocation of Akt to the plasma membrane, a crucial step for its activation. By inserting into the cell membrane, they may disrupt the lipid rafts where key signaling molecules are concentrated. This inhibition of Akt activation leads to the downstream suppression of mTOR and its targets, ultimately promoting apoptosis and inhibiting cell proliferation.[2]

Below is a diagram illustrating the putative inhibitory effect of this compound on the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway (also known as the Ras/Raf/MEK/ERK pathway) is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell cycle progression.[9] Dysregulation of this pathway is also common in cancer. Some alkylphospholipids have been shown to modulate this pathway, although the effects can be complex and cell-type dependent.[10]

Mechanism of Modulation:

The interaction of alkylphospholipids with the MAPK/ERK pathway is less direct than with the PI3K/Akt pathway. It is hypothesized that by altering the membrane environment, these compounds can interfere with the proper functioning of receptor tyrosine kinases (RTKs) and Ras proteins, which are upstream activators of the ERK cascade. In some contexts, inhibition of the ERK pathway by related compounds has been observed.[11]

The following diagram illustrates the potential modulation of the MAPK/ERK pathway by this compound.

Quantitative Data Summary (Based on Alkylphospholipid Analogs)

Table 1: Effect of Alkylphospholipids on Akt Phosphorylation

| Compound | Cell Line | Concentration (µM) | Duration (h) | % Inhibition of p-Akt (Ser473) | Reference |

| Edelfosine | LNCaP (Prostate) | 20 | 24 | Transient Inhibition | [12] |

| Perifosine | U87 (Glioblastoma) | 10 | 24 | Significant Reduction | [13] |

| Edelfosine | Jurkat (Leukemia) | 10 | 4 | ~50% | [5] |

Table 2: In Vitro Cytotoxicity of Alkylphospholipids

| Compound | Cell Line | IC50 (µM) | Duration (h) | Reference |

| This compound | Various Fresh Human Tumors | 1-30 µg/mL | Continuous | [3] |

| Edelfosine | PANC-1 (Pancreatic) | ~15 | 48 | [14] |

| Miltefosine | CCRF-CEM (Leukemia) | 8.9 | 48 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of compounds like this compound on signal transduction and cell viability.

Western Blotting for Phosphorylated Akt and ERK

This protocol is for the detection of changes in the phosphorylation status of Akt and ERK, key indicators of pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat with various concentrations of this compound for the desired time points. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-Akt).

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

The following diagram outlines the workflow for assessing this compound-induced apoptosis.

Conclusion

This compound, as a member of the alkylphospholipid class of anticancer agents, likely exerts its therapeutic effects through the modulation of critical cell signaling pathways. Based on the extensive research on its analogs, the PI3K/Akt and MAPK/ERK pathways are putative targets. Inhibition of these pro-survival and pro-proliferation cascades can lead to the induction of apoptosis in cancer cells. Further research is required to elucidate the specific molecular interactions of this compound and to quantify its precise effects on these signaling networks. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. Edelfosine - Wikipedia [en.wikipedia.org]

- 2. Alkylphospholipids are Signal Transduction Modulators with Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical activity of this compound against human tumor colony forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ERK1/2 acts as a switch between necrotic and apoptotic cell death in ether phospholipid edelfosine-treated glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Antitumor Activity of Ilmofosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine, a synthetic thioether phospholipid derivative, has demonstrated notable in vitro antitumor activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action, quantitative efficacy data, and detailed experimental protocols related to the in vitro evaluation of this compound. The primary mechanism of this compound's antitumor effect involves the induction of G2/M phase cell cycle arrest, mediated through the inhibition of protein kinase C (PKC) and subsequent suppression of CDC2 kinase activation. This guide consolidates available data on its cytotoxic and cytostatic effects, details the methodologies for assessing its activity, and visualizes the key signaling pathways involved.

Core Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its primary antitumor effect by inducing a dose-dependent arrest of cancer cells in the G2 phase of the cell cycle.[1][2] This targeted disruption of cell cycle progression is a key contributor to its cytostatic and cytotoxic properties. The mechanism is distinct from that of DNA damaging agents and is initiated by the inhibition of Protein Kinase C (PKC).

The inhibition of PKC by this compound leads to a downstream suppression of CDC2 kinase activation. This is not a direct inhibition of the kinase itself but rather an interference with the formation of the active cdc2/cyclin B1 complex.[1][2] As a result, cdc2 remains in a dephosphorylated, inactive state, and cyclin B1 protein levels decrease, effectively halting the cell's progression from the G2 to the M phase.[1][2]

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: this compound inhibits PKC, preventing cdc2/cyclin B1 complex formation and G2/M transition.

Quantitative Data on Antitumor Activity

Table 1: In Vitro Efficacy of this compound Against Human Tumor Specimens

| Concentration (µg/mL) | Sensitive Specimens (%) | Number of Evaluable Specimens |

| 1 | 4 | 134 |

| 30 | 85 | 133 |

Data sourced from a study using an in vitro soft agar cloning system with freshly explanted human tumor specimens. Sensitivity is defined by the inhibition of tumor colony formation. The study included non-small cell lung, breast, colorectal, ovarian, renal cell cancer, and melanoma specimens.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro antitumor activity.

Cell Viability and Cytotoxicity Assay (Soft Agar Cloning System)

This method is used to determine the direct cytostatic/cytotoxic effects of this compound on primary human tumor specimens.

-

Cell Source: Freshly explanted human tumor specimens from various cancer types.

-

Assay Principle: Assessment of the ability of tumor cells to form colonies in a semi-solid medium in the presence of the test compound.

-

Methodology:

-

Prepare a single-cell suspension from fresh tumor tissue.

-

Create a base layer of 0.5% agar in a culture dish.

-

Mix the tumor cell suspension with 0.3% agar containing various final concentrations of this compound (e.g., 1.0 - 30 µg/mL).

-

Overlay the cell-containing agar onto the base layer.

-

Incubate under standard cell culture conditions (37°C, 5% CO2) for a period sufficient for colony formation (typically 14-21 days).

-

Stain the colonies with a viability dye (e.g., p-iodonitrotetrazolium violet).

-

Count the number of colonies in treated versus control wells to determine the percentage of inhibition.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Cell Line Example: CA46 Burkitt's lymphoma cells.

-

Principle: Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) allows for the quantification of DNA content, which is proportional to the cell cycle phase.

-

Methodology:

-

Seed cells at an appropriate density and allow them to adhere or stabilize in culture.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.

-

Workflow for Cell Cycle Analysis

Caption: Standard workflow for analyzing cell cycle distribution after this compound treatment.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify the percentage of cells undergoing apoptosis following this compound treatment.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Methodology:

-

Culture and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry without washing. The fluorescence signals from the Annexin V conjugate and PI are detected to quantify the percentage of live, apoptotic, and necrotic cells.

-

Conclusion

This compound demonstrates significant in vitro antitumor activity primarily through the induction of G2/M phase cell cycle arrest. This is achieved via a well-defined signaling pathway involving the inhibition of PKC and the subsequent suppression of cdc2 kinase activation. While the concentration-dependent efficacy of this compound has been established, further research providing detailed quantitative data, such as IC50 values across a broader panel of cancer cell lines and specific apoptosis rates, would be beneficial for a more comprehensive understanding of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ether phospholipid analogs in preclinical cancer research.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ilmofosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine, BM 41.440) is a synthetic thioether alkylphospholipid (APL) analog with demonstrated cytostatic and cytotoxic effects against a range of tumor cells.[1][2] Unlike conventional chemotherapeutic agents that target DNA, this compound and other APLs primarily act on cellular membranes.[3] Their unique mechanism involves accumulation in the cell membrane, interference with lipid metabolism, and modulation of critical signal transduction pathways, ultimately leading to apoptosis in cancer cells.[3][4] This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake, subcellular localization, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. While much of the detailed molecular investigation has been conducted on related APLs like edelfosine and miltefosine, their mechanisms are considered highly representative of the class to which this compound belongs.

Cellular Uptake and Internalization

The uptake of this compound and other APLs is a multi-step process initiated by their insertion into the plasma membrane, driven by their amphipathic structure.[5] These compounds are designed to resist catabolic degradation, allowing them to accumulate within cellular membranes and exert their effects.[3][5]

Membrane Insertion and Lipid Raft Association

This compound's journey into the cell begins with its partitioning into the lipid bilayer of the plasma membrane.[3] APLs show a strong affinity for lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[6][7] This accumulation in lipid rafts is a critical step, as it disrupts the local lipid environment and alters the function of raft-associated proteins involved in signaling.[5][8] The interaction with cholesterol is a key aspect of this process.[7]

Internalization Pathways

Once integrated into the plasma membrane, the internalization of APLs can proceed via two primary, cell-type-dependent mechanisms:

-

Lipid Raft-Dependent Endocytosis: In hematological cancer cells (e.g., leukemia, lymphoma), APLs are primarily internalized through endocytosis involving lipid rafts.[9] This process involves the budding off of membrane vesicles containing the drug, which are then trafficked within the cell.

-

Flippase-Mediated Translocation: In solid tumor cells (e.g., carcinoma), APLs can be translocated across the membrane from the outer to the inner leaflet by an ATP-dependent aminophospholipid translocase (flippase).[6][9]

The specific pathway utilized can influence the drug's subcellular destination and subsequent mechanism of action.

Subcellular Localization and Metabolic Fate

Subcellular Accumulation

Following internalization, this compound does not have a single target but accumulates in several key organelles, influencing its pleiotropic effects:

-

Plasma Membrane: A significant portion remains in the plasma membrane, where it disrupts signaling cascades.[6]

-

Endoplasmic Reticulum (ER): In solid tumor cells, APLs like edelfosine have been shown to accumulate in the ER, inducing ER stress, which is a potent trigger for apoptosis.[10][11]

-

Mitochondria: APLs can also localize to mitochondria.[7][10] This is significant because it suggests a direct interaction with the organelle responsible for apoptosis regulation. Evidence suggests that this compound's analogs can promote the redistribution of lipid rafts from the plasma membrane to the mitochondria, directly impacting mitochondrial function and integrity.[7][10]

Metabolic Profile

A defining characteristic of synthetic APLs, including this compound, is their resistance to metabolic degradation by enzymes like phospholipases, which would normally catabolize endogenous phospholipids.[3][5] This metabolic stability is crucial for their mechanism of action, as it allows them to accumulate to high concentrations within tumor cells.[3]

Instead of being metabolized, this compound's primary "metabolic" effect is the disruption of normal lipid metabolism:

-

Inhibition of Phosphatidylcholine (PC) Biosynthesis: APLs interfere with the de novo synthesis of PC, a major component of cell membranes.[3]

-

Interference with Phospholipases: The drug can inhibit the activity of phospholipase C and D, further disrupting lipid signaling and membrane turnover.[6]

Disruption of Signaling Pathways

The accumulation of this compound in membrane rafts and organelles serves as a trigger for modulating multiple intracellular signaling pathways critical for cell survival and proliferation.

-

Inhibition of Pro-Survival Pathways: this compound leads to the inhibition of the PI3K/Akt and MAPK/ERK pathways.[3][8] These pathways are frequently hyperactivated in cancer cells and are essential for promoting cell growth and suppressing apoptosis. By disrupting the membrane environment, this compound prevents the proper assembly and activation of signaling complexes within these pathways.

-

Activation of Stress/Apoptotic Pathways: Concurrently, APLs stimulate pro-apoptotic pathways, such as the Stress-Activated Protein Kinase/JNK (SAPK/JNK) pathway.[3]

-

Induction of Apoptosis: In some cells, APLs can induce the clustering of death receptors like Fas/CD95 in lipid rafts, initiating the extrinsic apoptosis cascade.[8][12] The combination of inhibiting survival signals and activating death signals culminates in the induction of programmed cell death.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell/Tumor Type | Assay | Endpoint | Value Range | Reference |

|---|---|---|---|---|

| Various Human Tumors (n=30) | Methylcellulose Monolayer | IC50 (50% colony inhibition) | 1.5 - 4.0 µg/mL | [1] |

| Colon Carcinomas (n=2) | Methylcellulose Monolayer | IC50 | 1.5 - 4.0 µg/mL | [1] |

| Squamous Cell Carcinomas (n=2) | Methylcellulose Monolayer | IC50 | 1.5 - 4.0 µg/mL | [1] |

| Ovarian Carcinomas (n=2) | Methylcellulose Monolayer | IC50 | 1.5 - 4.0 µg/mL | [1] |

| Leishmania donovani amastigotes | Macrophage Infection | ED50 | 3.7 µM | [13] |

| Antimony-resistant L. infantum | Macrophage Infection | ED50 | 3.5 µM |[13] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Animal Model | Dosing Route | Dose Range | Effect | Reference |

|---|---|---|---|---|---|

| MethA-induced fibrosarcoma | Mice | Oral (p.o.) | 0.625 - 40 mg/kg/day | Antineoplastic & Antimetastatic | [2] |

| 3-Lewis-lung carcinoma | Mice | Oral (p.o.) | 0.625 - 40 mg/kg/day | Antineoplastic & Antimetastatic | [2] |

| Leishmania donovani | BALB/c Mice | Oral (p.o.), 5 days | ED50 = 10.5 mg/kg | Antileishmanial |[13] |

Key Experimental Protocols

Protocol: In Vitro Colony Formation Assay

This protocol is adapted from the methodology used to assess the cytostatic/cytotoxic effect of this compound on human tumor cells.[1]

-

Cell Preparation: Fresh human tumor specimens are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Plating: Cells are suspended in a 0.3% methylcellulose-based culture medium supplemented with fetal bovine serum and appropriate growth factors.

-

Drug Exposure: this compound is dissolved and diluted to final concentrations (e.g., 0 to 16 µg/mL) and added to the cell suspension.

-

Incubation: The cell mixture is plated in petri dishes and incubated under standard conditions (37°C, 5% CO2) for 14-21 days to allow for colony formation.

-

Quantification: Colonies (aggregates of >50 cells) are counted using an inverted microscope.

-

Data Analysis: The percentage of colony inhibition is calculated relative to untreated controls. The IC50 value is determined as the drug concentration that causes a 50% reduction in colony formation.

Protocol: Cellular Uptake Measurement (General Method)

This is a generalized protocol for measuring drug uptake, adaptable for this compound using a radiolabeled version.[14]

-

Cell Culture: Plate cells (e.g., 1 x 10^6 cells/well) in a multi-well plate and culture until they reach the desired confluency.

-

Radiolabeling: Synthesize or procure radiolabeled [3H]-ilmofosine.

-

Drug Incubation: Incubate the cells with a known concentration and specific activity of [3H]-ilmofosine in culture medium for a specified time (e.g., 2 hours).

-

Washing: Aspirate the drug-containing medium and wash the cells extensively (e.g., 5-6 times) with ice-cold phosphate-buffered saline (PBS) to remove non-internalized drug.

-

Cell Lysis: Lyse the cells directly in the well using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Normalization: Determine the total protein content in parallel wells using a BCA or Bradford assay. Express the drug uptake as nmol of drug per mg of total cellular protein.

Protocol: Analysis of Metabolic Effects (Metabolomics Approach)

This protocol outlines a general approach to study how this compound alters the cellular metabolome, particularly lipid species.[15][16]

-

Cell Treatment: Culture cancer cells and treat with this compound at a relevant concentration (e.g., IC50) for a specified time course (e.g., 6, 12, 24 hours). Include vehicle-treated cells as a control.

-

Metabolite Extraction: After treatment, rapidly quench metabolic activity by washing with ice-cold saline. Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water) to separate polar and nonpolar (lipid) fractions.

-

Sample Analysis (Lipidomics): Analyze the nonpolar fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]

-

Chromatography: Use a reverse-phase or HILIC column to separate different lipid classes.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.[15]

-

-

Data Processing: Process the raw LC-MS data to perform peak picking, alignment, and feature identification. Compare the metabolic features between this compound-treated and control groups.

-

Metabolite Identification: Identify significantly altered lipids by matching their accurate mass and fragmentation patterns (MS/MS) to lipid databases (e.g., LIPID MAPS).

-

Pathway Analysis: Use bioinformatics tools to map the altered lipid species onto metabolic pathways to identify disrupted processes, such as phosphatidylcholine synthesis.

Conclusion

This compound represents a class of antitumor agents that exploit the unique biology of cancer cell membranes. Its cellular uptake is mediated by direct insertion into the plasma membrane, particularly within lipid rafts, followed by internalization. The drug's efficacy stems from its metabolic stability, allowing it to accumulate and disrupt fundamental cellular processes. By interfering with lipid metabolism and modulating key pro-survival and pro-apoptotic signaling pathways, this compound effectively induces programmed cell death in malignant cells. The detailed understanding of these mechanisms provides a strong rationale for its clinical investigation and for the development of next-generation membrane-targeting cancer therapies.

References

- 1. Inhibition of human tumor colony formation by the new alkyl lysophospholipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer alkylphospholipids: mechanisms of action, cellular sensitivity and resistance, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylphospholipids are Signal Transduction Modulators with Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid edelfosine in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer mechanisms and clinical application of alkylphospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digital.csic.es [digital.csic.es]

- 12. Edelfosine - Wikipedia [en.wikipedia.org]

- 13. Antileishmanial activity of the ether phospholipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Profile of Ilmofosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine (1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine) is a synthetic ether lipid analog of lysophosphatidylcholine with demonstrated antineoplastic activity. As with many cytotoxic agents, its clinical utility is defined by its therapeutic index, making a thorough understanding of its toxicity profile paramount. This technical guide provides an in-depth overview of the initial toxicity profile of this compound, drawing from preclinical and early-phase clinical data. The primary dose-limiting toxicities are gastrointestinal in nature, with fatigue and mild hepatotoxicity also being significant. This document summarizes quantitative toxicological data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug development.

Preclinical Toxicity Profile

Detailed quantitative preclinical toxicology data for this compound is not extensively published. However, based on its classification as an alkylphospholipid and information on analogous compounds like edelfosine, the primary preclinical toxicities are expected to be gastrointestinal. Animal studies with related compounds have shown that gastrointestinal irritation is a main toxic effect. Notably, unlike many conventional chemotherapeutic agents that target DNA synthesis, this compound and other alkylphospholipids generally do not exhibit significant bone marrow toxicity in preclinical models.

Table 1: Summary of Preclinical Toxicity Findings for Alkylphospholipids (as a proxy for this compound)

| Species | Route of Administration | Observed Toxicities | Key Findings |

| Rodent | Oral | Gastrointestinal irritation, weight loss | Dose-dependent effects. Lack of significant myelosuppression. |

| Rodent | Intravenous | Hemolysis (at high concentrations), mild | Local tissue irritation at the injection site. |

| renal and hepatic effects |

Clinical Toxicity Profile

Phase I and II clinical trials have more clearly elucidated the toxicity profile of this compound in humans. The most consistently reported and dose-limiting toxicities are gastrointestinal.

Table 2: Summary of Clinical Toxicities Observed in Phase I/II Trials of this compound

| Toxicity Type | Adverse Events | Grade (WHO/CTCAE) | Dose-Limiting Toxicity (DLT) | Notes |

| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia, abdominal pain | I-IV | Yes | The most common and dose-limiting toxicities.[1][2][3] Severe abdominal pain was noted as a DLT at 800 mg/m² with a 24-hour infusion.[4] With oral administration, 67% of patients experienced grade II-IV nausea, vomiting, and loss of appetite.[2] |

| Constitutional | Fatigue, lethargy, diminished performance status | I-III | Yes (as part of a syndrome) | A syndrome of lethargy, diminished performance status, and mild hepatotoxicity was dose-limiting at 550 mg/m² in a weekly 2-hour infusion schedule.[4] |

| Hepatic | Minor elevations of liver function tests | I-II | Yes (as part of a syndrome) | Generally mild and reversible.[4][5] |

| Hematological | Neutropenia, thrombocytopenia | Not generally observed | No | A key differentiating feature from many traditional cytotoxic agents.[4] One case of myelodysplastic syndrome was observed but not attributed to the drug.[4] |

Experimental Protocols

Detailed experimental protocols from the initial this compound studies are not publicly available. However, based on standard practices for preclinical and early-phase clinical trials of cytotoxic agents, the following represents likely methodologies.

Preclinical Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with fasting prior to and shortly after administration of the test substance.

-

Dose Administration: this compound is administered orally by gavage in a suitable vehicle. Dosing is performed in a stepwise procedure using a minimum number of animals at each step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: Gross necropsy is performed on all animals at the end of the observation period.

Clinical Phase I Trial Protocol for Toxicity Assessment

-

Study Design: Open-label, dose-escalation study in patients with advanced solid tumors refractory to standard therapy.

-

Patient Population: Adult patients with a confirmed histological diagnosis of a malignant tumor, adequate organ function (hematological, renal, and hepatic), and an acceptable performance status (e.g., ECOG ≤ 2).

-

Dose Escalation: A modified Fibonacci dose-escalation scheme is typically used. Cohorts of 3-6 patients are treated at escalating dose levels of this compound.

-

Drug Administration: this compound is administered as an intravenous infusion over a specified period (e.g., 2 or 24 hours) on a weekly schedule.

-

Toxicity Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are defined as specific grade 3 or 4 non-hematological toxicities or grade 4 hematological toxicities occurring within the first cycle of therapy.

-

Maximum Tolerated Dose (MTD): The MTD is defined as the dose level below the dose at which two or more patients in a cohort experience a DLT.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are believed to be linked to its mechanism of action as an alkylphospholipid, which involves interaction with and disruption of cell membranes and lipid-dependent signaling pathways.

Gastrointestinal Toxicity

The high incidence of gastrointestinal toxicity is likely due to the disruption of the rapidly proliferating epithelial cells lining the gastrointestinal tract. Alkylphospholipids can be incorporated into the cell membranes of these cells, leading to altered membrane fluidity and function. This can interfere with nutrient absorption and ion transport, leading to diarrhea. Furthermore, the induction of apoptosis in these cells can lead to mucosal damage, inflammation, and the symptoms of nausea and vomiting.

Caption: Proposed mechanism of this compound-induced gastrointestinal toxicity.

Hepatotoxicity

The mild hepatotoxicity observed with this compound may be related to its effects on lipid metabolism within hepatocytes. As a lipid analog, this compound can interfere with the synthesis and degradation of endogenous lipids, potentially leading to lipid accumulation and cellular stress. This can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in drug-induced liver injury.

Caption: Postulated pathway for this compound-induced hepatotoxicity.

Experimental Workflows

Preclinical Toxicity Workflow

The workflow for preclinical toxicity assessment is designed to establish a basic safety profile and inform the starting dose for clinical trials.

Caption: A typical workflow for preclinical toxicity evaluation.

Clinical Phase I Toxicity Assessment Workflow

The primary goal of a Phase I clinical trial is to determine the MTD and DLTs of a new drug.

Caption: Workflow for determining MTD and DLTs in a Phase I clinical trial.

Conclusion

The initial toxicity profile of this compound is characterized by dose-limiting gastrointestinal effects, fatigue, and mild, reversible hepatotoxicity. A notable feature is the general lack of hematological toxicity, which distinguishes it from many conventional cytotoxic agents. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its toxicities, which would aid in the development of effective management strategies and potentially allow for combination therapies that could enhance its therapeutic index. The information presented in this guide provides a foundational understanding for researchers and clinicians involved in the continued development and application of this compound and other alkylphospholipids.

References

- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy-induced nausea and vomiting: pathophysiology and therapeutic principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ilmofosine Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine, a thioether phospholipid derivative, has demonstrated cytostatic and cytotoxic properties, making it a compound of interest in oncology research.[1][2] These application notes provide a comprehensive overview of the administration of this compound in in vivo mouse models, summarizing key quantitative data and detailing experimental protocols based on published literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: this compound Dosage and Efficacy in Mouse Tumor Models

| Tumor Model | Mouse Strain | Administration Route | Dosage Range (mg/kg/day) | Treatment Schedule | Observed Efficacy | Reference |

| Methylcholanthrene-induced Fibrosarcoma | Not Specified | Oral (p.o.) | 0.625 - 40 | Not Specified | Antineoplastic and antimetastatic properties | [1] |

| 3-Lewis Lung Carcinoma | C57BL/6 | Oral (p.o.) | 0.625 - 40 | Days 1-9 or 11-28 post-inoculation | Dose-related reduction in tumor growth and metastasis | [2] |

Table 2: Combination Therapy with this compound

| Tumor Model | Combination Agent | Administration Route (this compound / Agent) | Observation | Reference |

| Methylcholanthrene-induced Fibrosarcoma & 3-Lewis Lung Carcinoma | Cyclophosphamide | p.o. / p.o. | Synergistic antitumor effects | [1] |

| Methylcholanthrene-induced Fibrosarcoma & 3-Lewis Lung Carcinoma | Cisplatin (cis-DDP) | p.o. / i.v. | Synergistic antitumor effects | [1] |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare this compound for oral administration to mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, corn oil, or 0.5% carboxymethylcellulose)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Balance

-

Vortex mixer or sonicator

Procedure:

-

Vehicle Selection: The selection of an appropriate vehicle is critical for consistent oral administration. While the specific vehicle for this compound in the cited studies is not detailed, common vehicles for oral gavage in mice include sterile water, corn oil, or a suspension in carboxymethylcellulose (CMC). A pilot study to determine the solubility and stability of this compound in the chosen vehicle is recommended.

-

Preparation of this compound Solution/Suspension:

-

Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

-

If soluble, dissolve the this compound in the chosen vehicle to the final desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

-

If insoluble, create a homogenous suspension. A common method is to use 0.5% CMC in sterile water. Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the this compound solution/suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus.

-

Slowly dispense the liquid.

-

Monitor the animal briefly after administration to ensure no adverse effects.

-

Protocol 2: Induction of Methylcholanthrene (MCA)-Induced Fibrosarcoma

Objective: To induce fibrosarcomas in mice for in vivo drug efficacy studies.

Materials:

-

3-Methylcholanthrene (MCA)

-

Sesame oil (or other suitable vehicle)

-

Syringes (1 ml) and needles (22-25 gauge)

-

Mice (specific strain may vary, refer to literature)

Procedure:

-

Preparation of MCA Solution: Dissolve MCA in sesame oil to the desired concentration (e.g., 0.1-1 mg/ml). This process may require gentle heating and vortexing.

-

Injection:

-

Administer a single subcutaneous or intramuscular injection of the MCA solution (typically 0.1 ml) into the flank or hind limb of the mouse.

-

Tumors will develop at the site of injection over a period of several weeks to months.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor development.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Animals should be randomized into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 3: Lewis Lung Carcinoma (LLC) Tumor Model

Objective: To establish a syngeneic lung carcinoma model in mice.

Materials:

-

Lewis Lung Carcinoma (LLC) cells

-

Appropriate cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

C57BL/6 mice

-

Syringes (1 ml) and needles (25-27 gauge)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture LLC cells according to standard protocols.

-

Cell Preparation for Injection:

-

Harvest the cells by trypsinization.

-

Wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells/0.1 ml).

-

-

Tumor Cell Inoculation:

-

Inject the LLC cell suspension (typically 0.1 ml) subcutaneously into the flank or intrafootpad of C57BL/6 mice.

-

-

Tumor Monitoring and Treatment:

-

Monitor the mice for tumor growth as described in Protocol 2.

-

Initiate this compound treatment according to the specified schedule (e.g., starting on day 1 or day 11 post-inoculation).[2]

-

Continue to measure tumor volume and monitor for metastases.

-

Protocol 4: Assessment of Antitumor Efficacy

Objective: To evaluate the effect of this compound on tumor growth and metastasis.

Parameters to Measure:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.

-

Tumor Weight: At the end of the study, excise the tumors and weigh them.

-

Survival Time: Monitor the survival of the animals in each treatment group.

-